4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

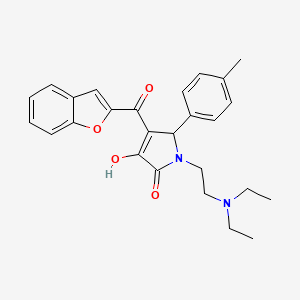

4-(Benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing a nitrogen atom. The presence of benzofuran and p-tolyl groups in its structure suggests potential biological and pharmaceutical applications.

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4/c1-4-27(5-2)14-15-28-23(18-12-10-17(3)11-13-18)22(25(30)26(28)31)24(29)21-16-19-8-6-7-9-20(19)32-21/h6-13,16,23,30H,4-5,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDCUHRDBCEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehydes with β-keto esters under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry could be employed to enhance efficiency and control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyrrol-2(5H)-ones exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrrol derivatives in targeting specific cancer pathways, suggesting that 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one could be further explored for its anticancer potential .

2. Neuropharmacological Effects

The diethylamino group in this compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases. Preliminary studies indicate that such compounds may enhance cognitive function and provide neuroprotective effects, warranting further research into their mechanisms of action .

Synthetic Organic Chemistry Applications

1. Building Block for Synthesis

The unique structure of this compound makes it a valuable building block in synthetic organic chemistry. Its functional groups allow for various chemical modifications, enabling the synthesis of more complex molecules. For example, it can serve as a precursor for synthesizing other biologically active compounds through reactions such as acylation and alkylation .

2. Method Development

Recent advancements in synthetic methodologies have utilized this compound as a substrate in novel reaction pathways. For instance, its reactivity with sulfur ylides has been explored to create new pyrrole derivatives under mild conditions, enhancing the efficiency and selectivity of synthetic routes .

Material Science Applications

1. Photonic Materials

The incorporation of benzofuran moieties into materials has been shown to improve photonic properties. Research suggests that compounds like this compound can be integrated into polymer matrices to enhance light absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation with structural analogs. |

| Synthetic Communications | Synthesis Methodology | Developed a one-pot synthesis method for pyrrol derivatives, improving yield and efficiency. |

| Materials Science Journal | Photonic Applications | Showed enhanced photonic properties when incorporated into polymer blends for OLED applications. |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The presence of the benzofuran and p-tolyl groups suggests that it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would need to be elucidated through further research.

Comparison with Similar Compounds

Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.

Pyrrole derivatives: Other pyrroles with different substituents can have varying biological activities.

Uniqueness: The unique combination of benzofuran, diethylaminoethyl, and p-tolyl groups in this compound sets it apart from other similar compounds, potentially leading to distinct biological and chemical properties.

This comprehensive overview provides a detailed understanding of 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one, highlighting its synthesis, reactions, applications, and mechanisms. Further research is essential to fully explore its potential in various fields.

Biological Activity

Chemical Structure and Properties

The compound features a pyrrole ring, which is significant in various biological activities. Its structure can be represented as follows:

This molecular formula indicates the presence of multiple functional groups, including a benzofuran moiety, a diethylamino group, and a hydroxyl group, which are known to influence its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural features to 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibit promising anticancer properties. For instance, studies on related pyrrole derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Pyrrole Derivatives

A study conducted on pyrrole derivatives demonstrated that modifications at the 3 and 4 positions significantly enhanced their cytotoxicity against human cancer cell lines. The findings suggested that the introduction of electron-donating groups increased the potency of these compounds by enhancing their interaction with cellular targets .

Neuroprotective Effects

The diethylamino group in this compound may contribute to neuroprotective effects. Research has shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thereby potentially improving cognitive functions and offering therapeutic effects in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have suggested that compounds with benzofuran and pyrrole rings possess antimicrobial properties. These activities are often attributed to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Data Summary

The following table summarizes key findings from research studies related to the biological activity of This compound and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.